molecular formula C17H19NO2S B11074386 Carbamic acid, phenyl-, 2-(2-thienyl)cyclohexyl ester

Carbamic acid, phenyl-, 2-(2-thienyl)cyclohexyl ester

Cat. No.: B11074386
M. Wt: 301.4 g/mol
InChI Key: DKLDAZVHMVWBFR-UHFFFAOYSA-N
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Description

2-(2-Thienyl)cyclohexyl N-phenylcarbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thienyl)cyclohexyl N-phenylcarbamate typically involves the reaction of cyclohexanol with phenylisocyanate in the presence of a catalytic amount of hydrochloric acid. This method avoids the use of highly toxic and corrosive phosgene and does not require a poisonous carbon monoxide atmosphere . The reaction conditions are mild, and the product is obtained in good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Thienyl)cyclohexyl N-phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and thienyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thienyl and cyclohexyl rings.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Substituted derivatives with various functional groups attached to the phenyl or thienyl rings.

Scientific Research Applications

2-(2-Thienyl)cyclohexyl N-phenylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Thienyl)cyclohexyl N-phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound is known to act as an antagonist of the NMDA receptor-gated ion channel, which plays a crucial role in synaptic transmission and plasticity in the central nervous system . By blocking this receptor, the compound can modulate neurotransmitter release and uptake, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Thienyl)cyclohexyl N-phenylcarbamate is unique due to the presence of both the thienyl and cyclohexyl groups, which confer distinct chemical and biological properties. Its ability to act as an NMDA receptor antagonist sets it apart from other carbamates and makes it a valuable compound for research in neuroscience and pharmacology.

Properties

Molecular Formula

C17H19NO2S

Molecular Weight

301.4 g/mol

IUPAC Name

(2-thiophen-2-ylcyclohexyl) N-phenylcarbamate

InChI

InChI=1S/C17H19NO2S/c19-17(18-13-7-2-1-3-8-13)20-15-10-5-4-9-14(15)16-11-6-12-21-16/h1-3,6-8,11-12,14-15H,4-5,9-10H2,(H,18,19)

InChI Key

DKLDAZVHMVWBFR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2=CC=CS2)OC(=O)NC3=CC=CC=C3

Origin of Product

United States

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